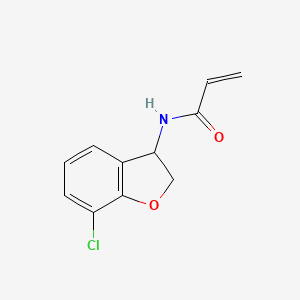![molecular formula C26H32N2O5 B2703489 (2Z)-2-Benzylidene-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol CAS No. 1351664-36-2](/img/structure/B2703489.png)
(2Z)-2-Benzylidene-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-2-Benzylidene-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol is a useful research compound. Its molecular formula is C26H32N2O5 and its molecular weight is 452.551. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-Benzylidene-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-Benzylidene-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Elucidation
The compound has been the focus of studies aiming at synthesizing novel structures with potential biological activities. For instance, the synthesis of related benzoxazine and naphthoxazine derivatives shows significant activity against PI3K family enzymes and as platelet aggregation inhibitors. These compounds were synthesized from substituted hydroxynaphthoic acid, demonstrating moderate to potent selectivity towards PI3Kδ isoform and significant antiplatelet activity for certain derivatives (Morrison et al., 2016). Additionally, the development of novel 1,2,4-Triazole derivatives starting from different primary amines, including morpholine, has been explored for their antimicrobial activities, indicating that such structural modifications can lead to compounds with good or moderate activity against various microorganisms (Bektaş et al., 2007).
Biological Activities
Research has not only focused on the synthetic aspects but also on evaluating the biological activities of derivatives. For example, studies have reported on the antimicrobial activities of newly synthesized 1,2,4-Triazole derivatives and their structure-activity relationships. These findings suggest that incorporating morpholine or other substituents into the benzoxazinone structure can enhance antimicrobial efficacy against selected strains (Temiz‐Arpacı et al., 2005). Moreover, derivatives have been evaluated for their antiplatelet activity, indicating potential therapeutic applications in preventing blood clots (Pritchard & Al-Rawi, 2008).
Applications in Material Science
Beyond biological activities, the compound and its derivatives have found applications in material science, such as in the development of corrosion-resistant coatings. Studies have demonstrated the synthesis of bio-based benzoxazine monomers and their copolymerization, highlighting their utility in enhancing the thermal and mechanical properties of polymers, which could be relevant in designing new materials with improved performance (Wang et al., 2012).
properties
IUPAC Name |
(2Z)-2-benzylidene-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4.C3H8O/c26-22-18-6-7-20-19(23(18)29-21(22)14-17-4-2-1-3-5-17)15-25(16-28-20)9-8-24-10-12-27-13-11-24;1-3(2)4/h1-7,14H,8-13,15-16H2;3-4H,1-2H3/b21-14-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMUGMNVVFBLKY-UXTSPRGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.C1COCCN1CCN2CC3=C(C=CC4=C3OC(=CC5=CC=CC=C5)C4=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O.C1COCCN1CCN2CC3=C(C=CC4=C3O/C(=C\C5=CC=CC=C5)/C4=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-12-[2-(morpholin-4-yl)ethyl]-4-(phenylmethylidene)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1S,2R,6S,7S,11R)-9-oxo-8-oxa-3-azatricyclo[5.2.2.02,6]undecane-11-carboxylate;hydrochloride](/img/structure/B2703406.png)
![Benzofuran-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2703408.png)
![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B2703409.png)
![4-[(6-chloropyridin-3-yl)sulfonyl]-3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2703412.png)

![2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide](/img/structure/B2703415.png)
![N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2703416.png)
![Methyl 2-amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2703417.png)


![2-(cyclopentylthio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2703421.png)
![5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline](/img/structure/B2703424.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703425.png)
![2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2703428.png)